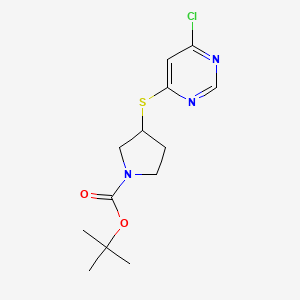
2-(5-Phthalimidopentylamino)ethanethiol hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dioxo-2-[5-(2-sulfosulfanylethylamino)pentyl]isoindole is a multifunctionalized isoindole derivativeThese compounds are widespread structural motifs in various natural products and have significant applications in chemical production and clinical medicine .
Métodos De Preparación
The synthesis of 1,3-dioxo-2-[5-(2-sulfosulfanylethylamino)pentyl]isoindole typically involves the condensation of phthalic anhydride with primary amines. This process can be facilitated by various synthetic methods, including the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives . The overall transformation involves the formation of new carbon-carbon and carbon-oxygen bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Análisis De Reacciones Químicas
1,3-dioxo-2-[5-(2-sulfosulfanylethylamino)pentyl]isoindole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various multifunctionalized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindole core.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Aplicaciones Científicas De Investigación
1,3-dioxo-2-[5-(2-sulfosulfanylethylamino)pentyl]isoindole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of 1,3-dioxo-2-[5-(2-sulfosulfanylethylamino)pentyl]isoindole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
1,3-dioxo-2-[5-(2-sulfosulfanylethylamino)pentyl]isoindole can be compared with other similar compounds, such as:
Phthalimides: These compounds share a similar isoindole core structure and have comparable biological and pharmaceutical applications.
Indole derivatives: Indole derivatives possess a similar aromatic ring system and exhibit a wide range of biological activities.
Isoindole-1,3-dione derivatives: These compounds have a similar core structure and are used in various chemical and pharmaceutical applications
The uniqueness of 1,3-dioxo-2-[5-(2-sulfosulfanylethylamino)pentyl]isoindole lies in its multifunctionalized structure, which allows for diverse chemical modifications and applications.
Propiedades
Número CAS |
31792-45-7 |
|---|---|
Fórmula molecular |
C15H20N2O5S2 |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
1,3-dioxo-2-[5-(2-sulfosulfanylethylamino)pentyl]isoindole |
InChI |
InChI=1S/C15H20N2O5S2/c18-14-12-6-2-3-7-13(12)15(19)17(14)10-5-1-4-8-16-9-11-23-24(20,21)22/h2-3,6-7,16H,1,4-5,8-11H2,(H,20,21,22) |
Clave InChI |
KWWFIYOMVNMCJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCNCCSS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one](/img/structure/B13964150.png)









